molecular formula C7H5N3O B13103218 5-Amino-3H-indazol-3-one

5-Amino-3H-indazol-3-one

Cat. No.: B13103218
M. Wt: 147.13 g/mol
InChI Key: KKWIDTABQVYSSL-UHFFFAOYSA-N
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Description

5-Amino-3H-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a fused benzene and pyrazole ring system with an amino group at the 5-position and a keto group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3H-indazol-3-one can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. The use of metal-catalyzed synthesis is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3H-indazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.

    Substitution: The amino group at the 5-position can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a wide range of substituted indazole compounds .

Mechanism of Action

The mechanism of action of 5-Amino-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation, such as the p53/MDM2 pathway . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

5-aminoindazol-3-one

InChI

InChI=1S/C7H5N3O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,8H2

InChI Key

KKWIDTABQVYSSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)N=N2

Origin of Product

United States

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